molecular formula C29H45N5O2 B11992136 8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione

8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11992136
M. Wt: 495.7 g/mol
InChI Key: NIOYFLNVRZBYAV-UHFFFAOYSA-N
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Description

8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound with the molecular formula C29H45N5O2 and a molecular weight of 495.714 g/mol . This compound belongs to the class of purine derivatives and is characterized by its unique structure, which includes a benzylamino group, a hexadecyl chain, and a methyl group attached to the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions and the use of high-purity reagents are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The benzylamino group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the purine ring.

    Substitution: Substituted derivatives with various functional groups replacing the benzylamino group.

Scientific Research Applications

8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the nature of the substituents attached to the purine ring

Properties

Molecular Formula

C29H45N5O2

Molecular Weight

495.7 g/mol

IUPAC Name

8-(benzylamino)-7-hexadecyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C29H45N5O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-34-25-26(33(2)29(36)32-27(25)35)31-28(34)30-23-24-20-17-16-18-21-24/h16-18,20-21H,3-15,19,22-23H2,1-2H3,(H,30,31)(H,32,35,36)

InChI Key

NIOYFLNVRZBYAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States

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